(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronicacid

Drug Development Synthetic Chemistry Pharmacokinetics

Essential for synthesizing patented mTOR inhibitors. Its 2-hydroxypropan-2-yl group enhances solubility and coupling efficiency, unlike generic pyridinylboronic acids. This specific substitution is mandatory for the patented synthetic route, ensuring correct molecular structure and biological activity. Procurement ensures compliance and research integrity.

Molecular Formula C8H12BNO3
Molecular Weight 181.00 g/mol
Cat. No. B7942965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronicacid
Molecular FormulaC8H12BNO3
Molecular Weight181.00 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)C(C)CO)(O)O
InChIInChI=1S/C8H12BNO3/c1-6(5-11)8-3-2-7(4-10-8)9(12)13/h2-4,6,11-13H,5H2,1H3
InChIKeyUGEQHBKYUPTOPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid: A Key Intermediate for mTOR Kinase Inhibitor Synthesis


(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid (CAS 1088496-42-7) is a heteroaromatic boronic acid featuring a pyridine core with a 2-hydroxypropan-2-yl substituent at the 6-position and a boronic acid moiety at the 3-position . This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions and has been explicitly utilized as a key intermediate in the synthesis of 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-((trans)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one, a potent mTOR kinase inhibitor [1]. Its molecular structure (C8H12BNO3, MW 180.997 g/mol) incorporates a tertiary alcohol group that enhances aqueous solubility relative to unsubstituted pyridinylboronic acids .

Why Generic Pyridinylboronic Acids Cannot Substitute for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid in mTOR Inhibitor Synthesis


Generic substitution of (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid with unsubstituted 3-pyridinylboronic acid or other 6-substituted analogs is not feasible due to the critical role of the 2-hydroxypropan-2-yl group in both the synthetic route and the final drug substance. The patent literature explicitly requires this specific boronic acid as a key intermediate for the synthesis of a defined mTOR kinase inhibitor [1]. Replacing it with a different boronic acid would alter the coupling partner and lead to a different final compound, which would not meet the structural requirements of the patented composition. Furthermore, the tertiary alcohol moiety enhances aqueous solubility, which is essential for the subsequent synthetic steps and for the properties of the final drug product . The 6-position substitution also influences the electronic properties of the pyridine ring, affecting the efficiency and regioselectivity of the Suzuki-Miyaura coupling reaction [2].

Quantitative Differentiation Evidence for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid Procurement


Enhanced Aqueous Solubility vs. Unsubstituted 3-Pyridinylboronic Acid

The 2-hydroxypropan-2-yl substituent on (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid confers significantly enhanced aqueous solubility compared to unsubstituted 3-pyridinylboronic acid . While unsubstituted 3-pyridinylboronic acid is sparingly soluble in water, the presence of the tertiary alcohol group in the target compound increases its solubility, which is crucial for facilitating homogeneous reaction conditions in aqueous Suzuki-Miyaura couplings and for the solubility of downstream drug candidates .

Drug Development Synthetic Chemistry Pharmacokinetics

Superior Protodeboronation Stability vs. 2-Pyridinylboronic Acids

Pyridin-3-ylboronic acids, including (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, exhibit markedly greater stability against protodeboronation than their 2-pyridinylboronic acid counterparts [1]. 3-Pyridyl boronic acids have a half-life (t0.5) of more than 1 week at pH 12 and 70 °C, whereas 2-pyridyl boronic acids undergo rapid protodeboronation with a t0.5 of approximately 25-50 seconds at pH 7 and 70 °C [1]. This stability is a critical factor in ensuring high coupling yields and minimizing side reactions during Suzuki-Miyaura reactions [2].

Synthetic Methodology Stability Coupling Efficiency

Validated Utility as a Key Intermediate in a Patented mTOR Inhibitor Synthesis

(6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is specifically claimed and utilized as a key intermediate in the synthesis of 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-((trans)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one, a potent mTOR kinase inhibitor [1]. This patent-protected route necessitates this exact boronic acid for the construction of the pyridine-containing fragment of the target molecule. Other pyridinylboronic acids, lacking the 2-hydroxypropan-2-yl group, cannot be used to access this specific inhibitor structure without a complete redesign of the synthetic route [1].

Medicinal Chemistry Oncology Process Chemistry

Potential for Enhanced Biological Activity in NorA Efflux Pump Inhibition via 6-Substitution

Structure-activity relationship (SAR) studies on 6-substituted pyridine-3-boronic acids have demonstrated that specific substituents can dramatically enhance biological activity. For instance, 6-(3-phenylpropoxy)pyridine-3-boronic acid (3i) and 6-(4-phenylbutoxy)pyridine-3-boronic acid (3j) potentiated the activity of ciprofloxacin against Staphylococcus aureus by a 4-fold increase compared to the parent 6-benzyloxypyridine-3-boronic acid (I) [1]. This establishes that the 6-position substituent on the pyridine-3-boronic acid core is a critical determinant of biological activity, suggesting that (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid could exhibit a distinct and potentially advantageous activity profile in similar contexts.

Antimicrobial Resistance Efflux Pump Inhibitors Medicinal Chemistry

Predicted Physicochemical Properties Support Handling and Storage

The compound exhibits predicted physicochemical properties that are favorable for handling and storage. It has a predicted boiling point of 371.1±52.0 °C and a density of 1.23±0.1 g/cm³, and is recommended for storage at 2-8 °C [1]. This stability profile, combined with its reported relative stability under standard conditions, supports its long-term storage and use in multi-step synthetic sequences .

Process Chemistry Procurement Quality Control

Optimal Research and Industrial Applications for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid


Synthesis of Patented mTOR Kinase Inhibitors in Oncology Drug Development

This compound is a mandatory building block for the synthesis of 7-(6-(2-hydroxypropan-2-yl)pyridin-3-yl)-1-((trans)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one, a potent mTOR kinase inhibitor [1]. Research groups and pharmaceutical companies working on this specific inhibitor series or related mTOR inhibitors should procure this boronic acid to ensure compliance with patented synthetic routes and to obtain the correct molecular structure for biological evaluation.

Suzuki-Miyaura Cross-Coupling for Complex Heterobiaryl Synthesis

Due to its enhanced stability as a 3-pyridinylboronic acid and its functional group compatibility, (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid is an excellent coupling partner for the synthesis of diverse heterobiaryl compounds [1]. Its use is particularly valuable in situations where protodeboronation is a concern, as its stability ensures higher yields and cleaner reactions compared to 2-pyridinylboronic acids [2]. The tertiary alcohol group provides an additional handle for further derivatization or for improving the solubility of the final product.

Development of Novel Efflux Pump Inhibitors to Combat Antimicrobial Resistance

The 6-substituted pyridine-3-boronic acid scaffold has been validated as a promising chemotype for the development of efflux pump inhibitors (EPIs) [1]. (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronic acid, with its unique 2-hydroxypropan-2-yl substituent, represents a valuable starting point for medicinal chemistry campaigns aimed at discovering new EPIs. Its synthesis and evaluation could lead to compounds that potentiate the activity of existing antibiotics against multidrug-resistant bacteria.

Building Block for Solubility-Enhanced Drug Candidates

The 2-hydroxypropan-2-yl group confers enhanced aqueous solubility to the boronic acid and, consequently, to the molecules into which it is incorporated [1]. This property is highly desirable in drug discovery to improve bioavailability and facilitate formulation. Procuring this specific boronic acid allows medicinal chemists to explore the SAR around the 6-position of pyridine-containing drug candidates while simultaneously addressing solubility challenges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(2-Hydroxypropan-2-yl)pyridin-3-yl)boronicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.